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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), is a subject of

ongoing research for its therapeutic potential in various diseases, including cancer and

metabolic disorders. This guide provides a comparative overview of preclinical studies

investigating BMS-303141 as both a monotherapy and in combination with other agents, with a

focus on experimental data and methodologies.

Mechanism of Action
BMS-303141 exerts its effects by inhibiting ATP-citrate lyase, a crucial enzyme that converts

citrate into acetyl-CoA in the cytoplasm.[1] This action is significant because acetyl-CoA is a

fundamental building block for the synthesis of fatty acids and cholesterol.[1][2] By blocking this

step, BMS-303141 effectively disrupts lipogenesis. In the context of cancer, where malignant

cells often exhibit metabolic reprogramming with increased reliance on fatty acid synthesis for

proliferation, this inhibition can be a powerful therapeutic strategy.[2][3]

Furthermore, in hepatocellular carcinoma (HCC) cells, BMS-303141 has been shown to induce

apoptosis by triggering endoplasmic reticulum (ER) stress through the p-eIF2α/ATF4/CHOP

signaling pathway.[1][3][4]
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Caption: Simplified signaling pathway of BMS-303141 action.
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The following tables summarize the quantitative data from preclinical studies on BMS-303141,

comparing its efficacy as a monotherapy and in combination therapy.

In Vitro Studies
Parameter Cell Line

Monotherapy
(BMS-303141)

Combination
Therapy

Finding

IC₅₀

Human

Recombinant

ACL

0.13 µM N/A
Potent enzyme

inhibition.[5][6]

IC₅₀
HepG2 (Lipid

Synthesis)
8 µM N/A

Blocks lipid

synthesis in liver

cancer cells.

Cell Viability ESCC Cells

Significant

inhibition (0-80

µM)

N/A

Dose- and time-

dependent

reduction in

cancer cell

survival.[5]

Cell Proliferation
HepG2 and Huh-

7
Suppression N/A

Inhibits

proliferation of

hepatocellular

carcinoma cells.

[3][4]

Protein

Expression
HUVEC

Reversed LPS-

induced VCAM-

1, E-selectin,

MCP-1

N/A

Anti-

inflammatory

effects on

endothelial cells.

[5]
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Model
Treatment
Group

Dosage Duration Key Outcomes

HCC Xenograft

(BALB/c nude

mice)

BMS-303141

Monotherapy

5 mg/kg/day

(p.o.)
8 days

Inhibited tumor

growth.[5]

Sorafenib

Monotherapy

5 mg/kg/day

(p.o.)
8 days

Inhibited tumor

growth.[3]

BMS-303141 +

Sorafenib

5 mg/kg/day

each (p.o.)
8 days

Markedly

reduced tumor

volume and

weight compared

to sorafenib

alone; inhibited

Ki-67 expression.

[3][4][5]

Diabetic Mouse

Model (db/db)

BMS-303141

Monotherapy

50 mg/kg/day

(p.o.)
30 days

Reduced serum

lipids and renal

lipogenic

enzymes (ACC,

FAS, HMGCR);

attenuated

ectopic lipid

accumulation

and inflammation

in the kidneys.[5]

[7]
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Endotoxemia

Model (Mice)

BMS-303141

Monotherapy

50 mg/kg

(pretreatment)
Single dose

Decreased

plasma levels of

IL-6 and MCP-1;

reduced lactate

and LDH levels;

alleviated tissue

injury in lung,

kidney, and liver.

[8]

Hypercholesterol

emia Model

(Mice)

BMS-303141

Analogues
N/A 6 weeks

Analogues

significantly

reduced serum

total cholesterol

(32.0-57.3%) and

LDL-C (67.5-

80.2%).[9]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are the protocols for key experiments cited in the studies.

Cell Viability Assay (CCK-8)
Cell Seeding: Esophageal squamous cell carcinoma (ESCC) cells were seeded into 96-well

plates at a density of 3 x 10³ cells per well and cultured for 24 hours.[5]

Treatment: Cells were treated with varying concentrations of BMS-303141 (0, 10, 20, 30, 40,

50, 60, 70, and 80 µM).[5]

Incubation: The plates were incubated for 24, 48, 72, and 96 hours.[5]

Measurement: At each time point, CCK-8 solution was added to the wells. After a 2-hour

incubation, the absorbance at 450 nm was measured using a microplate reader to determine

cell viability.[5]
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Hepatocellular Carcinoma (HCC) Xenograft Model
Animal Model: BALB/c nude mice were used for the study.[5]

Tumor Induction: HepG2 cells (5 x 10⁷ cells/mouse) were injected subcutaneously into the

forelimb abdomen of the mice.[5]

Treatment Initiation: When the tumor volume reached approximately 100 mm³, the mice were

randomly assigned to four groups: control (normal saline), BMS-303141, sorafenib, and

BMS-303141 combined with sorafenib.[3][5]

Drug Administration: The compounds were administered daily by oral gavage at a dose of 5

mg/kg for 8 consecutive days.[5]

Monitoring: Tumor volume was measured every 2 days. After the treatment period, tumor

weight was also measured.[3][5]
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Caption: General workflow for preclinical evaluation of BMS-303141.

Conclusion
Preclinical evidence suggests that BMS-303141 is a potent inhibitor of ACLY with significant

therapeutic potential as a monotherapy for metabolic disorders and certain cancers.[1][7] In the

context of hepatocellular carcinoma, the combination of BMS-303141 with sorafenib

demonstrates synergistic effects, leading to a more pronounced reduction in tumor growth

compared to either agent alone.[3][4][5] This suggests that targeting cancer cell metabolism

with BMS-303141 can enhance the efficacy of established anticancer drugs. Further research

is warranted to translate these promising preclinical findings into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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